2-(5-bromo-2-methanesulfonylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-methanesulfonylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO4S It is characterized by the presence of a bromine atom, a methanesulfonyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methanesulfonylphenyl)acetic acid typically involves the bromination of 2-methanesulfonylphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-methanesulfonylphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Reactions: Formation of substituted phenylacetic acid derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
2-(5-bromo-2-methanesulfonylphenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-methanesulfonylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanesulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-methanesulfonylphenyl)acetic acid
- 2-(5-fluoro-2-methanesulfonylphenyl)acetic acid
- 2-(5-iodo-2-methanesulfonylphenyl)acetic acid
Uniqueness
2-(5-bromo-2-methanesulfonylphenyl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic and medicinal applications where bromine’s properties are advantageous.
Properties
CAS No. |
1898068-44-4 |
---|---|
Molecular Formula |
C9H9BrO4S |
Molecular Weight |
293.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.